Ethyl N-Cbz-DL-Phenylalaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

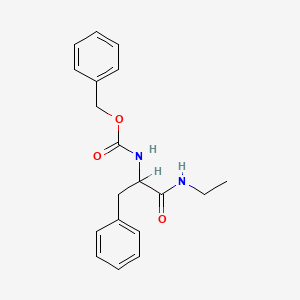

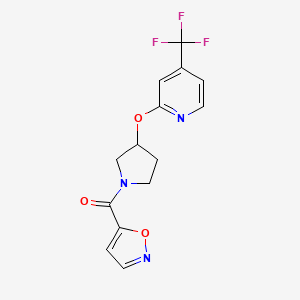

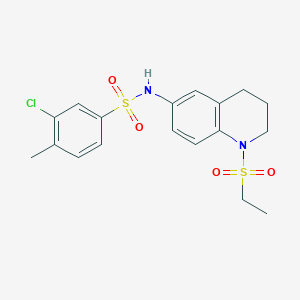

Ethyl N-Cbz-DL-Phenylalaninamide is a synthetic compound with the CAS Number: 1214107-68-2 . Its IUPAC name is benzyl 1-benzyl-2-(ethylamino)-2-oxoethylcarbamate . The molecular weight of this compound is 326.4 .

Molecular Structure Analysis

The InChI code for Ethyl N-Cbz-DL-Phenylalaninamide is 1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Peptide Synthesis

Ethyl N-Cbz-DL-Phenylalaninamide, as part of various scientific research endeavors, has demonstrated utility in enzymatic hydrolysis and peptide synthesis processes. One study explored the enzymatic hydrolysis of dipeptide naphthylamides, including compounds related to Ethyl N-Cbz-DL-Phenylalaninamide, revealing insights into the hydrolysis mechanism by a newly identified dipeptide naphthylamidase (Hopsu-Havu & Glenner, 2004). Another research effort focused on the synthesis of aspartame precursor, highlighting the effectiveness of PST-01 protease in aqueous-organic solvent systems for synthesizing peptide bonds, indicating a broader application for enzymes in peptide synthesis which could include compounds like Ethyl N-Cbz-DL-Phenylalaninamide (Tsuchiyama et al., 2007).

Complexation and Thermodynamics

Research into the thermodynamics of complexation involving γ-cyclodextrin and N-Carbobenzyloxy aromatic amino acids, including derivatives similar to Ethyl N-Cbz-DL-Phenylalaninamide, provides valuable insights into the stability constants, enthalpies, and entropy changes. These studies are critical for understanding the supramolecular interactions and the entropic control mechanisms in molecular systems (Rekharsky & Inoue, 2000).

Synthesis and Separation Techniques

The chemical synthesis and separation of amino acid derivatives, including Ethyl N-Cbz-DL-Phenylalaninamide, are fundamental aspects of medicinal chemistry and drug development processes. Research has demonstrated various methodologies for the synthesis and separation of such compounds, enabling the development of novel pharmaceuticals and the exploration of their biological activities (Thalluri et al., 2014). Moreover, the utilization of ionic liquids in the separation of amino acid derivatives emphasizes the importance of innovative approaches for achieving efficient separation and purification in pharmaceutical chemistry (김은철 et al., 2006).

Molecular Imprinting and Polymer Beads

The development of molecularly imprinted polymer beads for N-Cbz-L-Phenylalanine showcases the application of molecular imprinting technology in creating selective adsorption materials. This research underscores the potential of molecular imprinting in the separation and purification of specific compounds, offering insights into the design of highly selective and efficient materials for research and industrial applications (Guo et al., 2005).

Propiedades

IUPAC Name |

benzyl N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZHXUNRCNVFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-Cbz-DL-Phenylalaninamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)